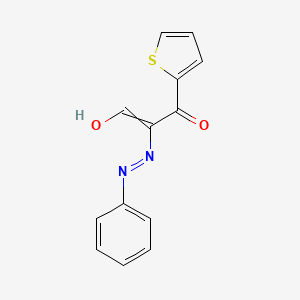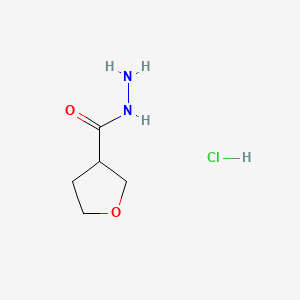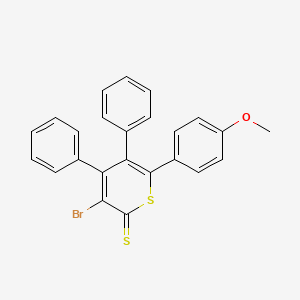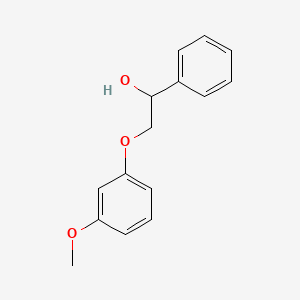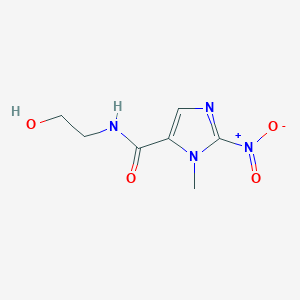
4-(Methylsulfanyl)-3-nitropyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinediamine,4-(methylthio)-3-nitro- is a chemical compound with a complex structure that includes a pyridine ring substituted with amino groups at positions 2 and 6, a methylthio group at position 4, and a nitro group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diaminopyridine to introduce the nitro group at position 3. This is followed by the introduction of the methylthio group at position 4 through a nucleophilic substitution reaction using methylthiol as the reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Pyridinediamine,4-(methylthio)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,6-diaminopyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Applications De Recherche Scientifique
2,6-Pyridinediamine,4-(methylthio)-3-nitro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Pyridinediamine,4-(methylthio)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinediamine,4-methoxy-: Similar structure but with a methoxy group instead of a methylthio group.
2,6-Pyridinediamine,4-(butylthio)-: Contains a butylthio group instead of a methylthio group.
2,6-Pyridinediamine,4-(trifluoromethyl)-: Features a trifluoromethyl group at position 4.
Uniqueness
2,6-Pyridinediamine,4-(methylthio)-3-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and nitro groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
60282-77-1 |
|---|---|
Formule moléculaire |
C6H8N4O2S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
4-methylsulfanyl-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C6H8N4O2S/c1-13-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H4,7,8,9) |
Clé InChI |
WSGNTHWBTKCHBZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=NC(=C1[N+](=O)[O-])N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
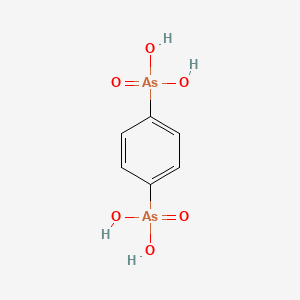
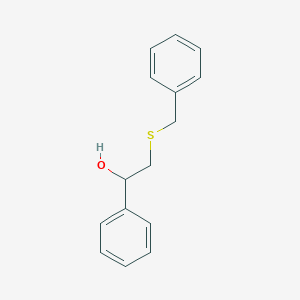
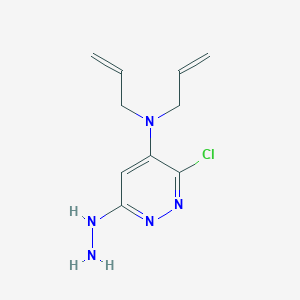
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

